
4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide” is a derivative of piperazine, which is a common moiety in many pharmaceutical compounds . The diphenylmethyl group is also a common feature in many drugs .
Molecular Structure Analysis
Again, while specific structural data for “this compound” is not available, we can infer some general features based on its structure. The piperazine ring is likely to adopt a chair conformation, as is common for six-membered rings .Chemical Reactions Analysis
Piperazine derivatives are known to undergo a variety of chemical reactions, including acylation, alkylation, and various substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. While specific data for “this compound” is not available, we can infer that it is likely to be a solid at room temperature, given the presence of the piperazine ring and the diphenylmethyl group .Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Studies have shown that compounds closely related to 4-(diphenylmethyl)-N-methylpiperazine-1-carbothioamide exhibit significant anticancer activity. For instance, derivatives synthesized and evaluated for in vitro anticancer activities highlighted the potential of certain compounds as active anticancer agents with favorable IC50 values against various cancer cell lines (Hou et al., 2006). Additionally, the synthesis of novel derivatives and their characterization have further confirmed the promising anticancer potential of these compounds (Teimoori et al., 2011).
Metabolism and Bioavailability
Metabolic studies of closely related compounds, such as TM208, have been conducted to understand their metabolism and bioavailability. High-performance liquid chromatography and mass spectrometry have been used to study the major metabolites in rat bile, highlighting the extensive metabolism of these compounds and identifying several metabolites (Jiang et al., 2007). Another study focused on the bioavailability of TM208 in rats, providing insights into the pharmacokinetics and suggesting potential toxic effects through metabonomic analysis (Yang et al., 2014).
Corrosion Inhibition
Research on the corrosion inhibition properties of this compound analogs has shown their effectiveness in protecting steel surfaces against corrosion in acidic environments. Studies have demonstrated that certain derivatives act as good corrosion inhibitors, with their performance closely related to their molecular structures (About et al., 2020).
Antimicrobial and Antioxidant Activities
Novel thiosemicarbazones and related derivatives have been synthesized and evaluated for their antimicrobial and antioxidant activities. These studies have identified compounds with potent antibacterial activity against various pathogens, as well as significant antioxidant potential, highlighting their therapeutic potential beyond anticancer applications (Karaküçük-Iyidoğan et al., 2014).
Quantum Chemical Studies
Quantum chemical studies have been conducted to understand the inhibition potentials of some thiosemicarbazides for the corrosion of mild steel in acidic medium. These studies offer insights into the molecular interactions and the effectiveness of these compounds as corrosion inhibitors, correlating quantum chemical parameters with experimental inhibition efficiencies (Ebenso et al., 2010).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-benzhydryl-N-methylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3S/c1-20-19(23)22-14-12-21(13-15-22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXCPVMCENUAIIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)N1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2-aminoethyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B2834284.png)



![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2834293.png)



![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2834300.png)
![5-({1-[(Tert-butoxy)carbonyl]piperidin-2-yl}methyl)-1,2-oxazole-3-carboxylic acid](/img/structure/B2834302.png)
![N-Methyl-N-[(2-methylphenyl)methyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2834303.png)
![(2,4-Dimethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2834305.png)


